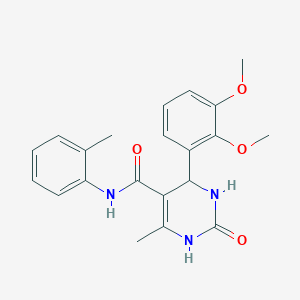![molecular formula C14H10FN3O2S B4999851 3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4999851.png)
3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, synthesis approaches for similar compounds include the condensation of aromatic aldehydes with thioglycolic acid, followed by cyclocondensation with hydrazine derivatives to yield benzamide analogs with potential biological activities (Patel & Patel, 2010). Another example involves the synthesis of N-aryl benzamides through three-component reactions, showcasing the versatility of synthetic strategies to access a wide range of benzamide derivatives (Gein et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of compounds. X-ray diffraction studies provide detailed insights into the molecular geometry, confirming the presence of specific functional groups and the overall molecular architecture. For example, Sharma et al. (2016) described the crystal structure of a closely related compound, highlighting the significance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of benzamides and related compounds can be quite diverse, depending on their substitution pattern. For instance, the fluorogenic properties of certain benzoxadiazole derivatives for thiols have been explored, demonstrating the chemical reactivity of these molecules towards specific functional groups (Toyo’oka et al., 1989).
Physical Properties Analysis
The physical properties of a compound, including its melting point, solubility, and crystalline form, are essential for its characterization and application. Deng et al. (2013) presented the synthesis and characterization of a benzamide derivative, including its crystal structure, providing valuable information on the compound's physical attributes (Deng et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, is vital. The synthesis and evaluation of benzamides for their anticancer activities, as discussed by Yang (2012), illustrate the chemical properties' role in determining the biological activity of these compounds (Yang, 2012).
Safety and Hazards
As with any chemical compound, handling “3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific toxicity data, it’s difficult to comment on the potential hazards of this compound .
Orientations Futures
The study and application of “3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide” could be a potential area of research in medicinal chemistry, given the biological activity of similar compounds. Future work could involve synthesizing the compound, testing its biological activity, and optimizing its properties for potential therapeutic use .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its potential interaction with pparγ, it can be hypothesized that it may bind to this receptor and modulate its activity . This could lead to changes in the expression of genes regulated by PPARγ, affecting various biological processes such as lipid metabolism, inflammation, and cell proliferation .
Biochemical Pathways
If it indeed interacts with pparγ, it could potentially influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
If it interacts with pparγ, it could potentially influence gene expression and thereby affect various cellular processes .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Propriétés
IUPAC Name |
3-fluoro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-4-1-3-9(7-10)14(19)16-8-12-17-13(18-20-12)11-5-2-6-21-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLHTJZGSGXZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)


![1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4999824.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)

![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4999847.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![N-{2-[(4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B4999857.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-1-cyclopentene-1-carboxamide](/img/structure/B4999870.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4999877.png)